![molecular formula C8H6N2O B1528987 5-Ethynylpyridine-3-carboxamide CAS No. 1256818-70-8](/img/structure/B1528987.png)
5-Ethynylpyridine-3-carboxamide
Overview
Description
5-Ethynylpyridine-3-carboxamide (5-EPy-3-CN) is an organic compound that has recently gained attention due to its potential applications in scientific research. It is a derivative of pyridine and is used as a building block for synthesis of more complex molecules. 5-EPy-3-CN has been studied for its potential use in pharmaceuticals, biochemistry, and drug delivery systems.
Scientific Research Applications
Chemical Synthesis
“5-Ethynylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1256818-70-8 . It is used in the field of chemical synthesis, where it can serve as a building block for the synthesis of more complex molecules .
Agricultural Applications
A specific analog of “5-Ethynylpyridine-3-carboxamide”, known as compound 4a, has been found to significantly enhance disease resistance in tomato plants infected with Ralstonia solanacearum . This suggests that “5-Ethynylpyridine-3-carboxamide” and its analogs could have potential applications in agriculture, particularly in the development of disease-resistant crops .
Antibacterial Agents
The same study also showed that compound 4a was exceptionally effective against R. solanacearum . This indicates that “5-Ethynylpyridine-3-carboxamide” and its analogs could be used to develop new antibacterial agents, particularly for the treatment of bacterial wilt in tomatoes .
Structure-Activity Relationship Analysis
The structure-activity relationship analysis of “5-Ethynylpyridine-3-carboxamide” and its analogs showed that the positions and types of substituents on the aromatic rings strongly influenced their biological activity . This information could be valuable in the design of new compounds with enhanced biological activity.
Seed Treatment
When used to treat seeds, the analogs of “5-Ethynylpyridine-3-carboxamide” displayed remarkable efficacy, especially compound 4a, which had specific activity against bacterial wilt pathogens . This suggests that “5-Ethynylpyridine-3-carboxamide” and its analogs could be used in seed treatment to enhance disease resistance.
Plant Growth Promotion
Compound 4a also promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . This indicates that “5-Ethynylpyridine-3-carboxamide” and its analogs could have potential applications in plant growth promotion.
properties
IUPAC Name |
5-ethynylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-6-3-7(8(9)11)5-10-4-6/h1,3-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYRNARTYZUBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylpyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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